1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluorophenyl azide and propargyl aldehyde.
Cycloaddition Reaction: The key step in the synthesis is the Huisgen 1,3-dipolar cycloaddition reaction between 3-fluorophenyl azide and propargyl aldehyde, which forms the triazole ring.
Reaction Conditions: This reaction is usually carried out in the presence of a copper(I) catalyst (CuSO4 and sodium ascorbate) in a solvent such as ethanol or water at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules, including heterocyclic compounds and ligands for catalysis.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the fluorophenyl group can enhance binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar in structure but with the fluorine atom at the para position, which may affect its reactivity and binding properties.
1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a chlorine atom instead of fluorine, which can influence its chemical and biological properties.
1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde: The presence of a methyl group instead of fluorine can alter its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in the combination of the fluorophenyl group and the triazole ring, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(3-fluorophenyl)triazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPJSNPAJCBKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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